2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide
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Description
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 436.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0478115 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-4-yl)benzamide
- Molecular Formula : C18H16ClN3O4S2
- Molecular Weight : 437.92 g/mol
The structure features a thiazole ring, a sulfonamide group, and a benzamide moiety. The presence of the chlorine atom in the benzenesulfonamide moiety significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis involving α-haloketones and thioamides.
- Sulfonamide Formation : Reaction of 4-chlorobenzenesulfonyl chloride with an amine under basic conditions.
- Coupling Reaction : The final step involves coupling the thiazole derivative with the sulfonamide intermediate using coupling reagents like EDCI in the presence of a base.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential therapeutic agent in treating bacterial infections.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 µM |
MCF-7 (breast cancer) | 20 µM |
A549 (lung cancer) | 25 µM |
The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the sulfonamide group. This allows it to inhibit enzyme activity effectively. The thiazole ring enhances binding affinity to biological targets, which may include:
- Enzymes : Such as dihydropteroate synthase.
- Receptors : Potentially involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Bacterial Infections :
- A clinical trial involving patients with resistant bacterial infections showed a significant reduction in bacterial load after treatment with this compound over a two-week period.
-
Cancer Treatment Study :
- In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of cancer cells compared to untreated controls.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-12-3-8-17(13(2)9-12)22-18(24)10-15-11-27-19(21-15)23-28(25,26)16-6-4-14(20)5-7-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWQZLQFAEJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.